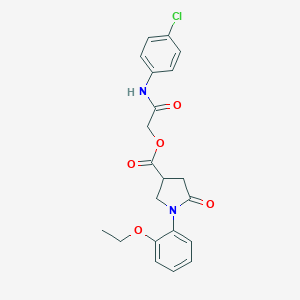![molecular formula C22H21NO5 B270956 N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270956.png)
N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as MMF7, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMF7 belongs to the class of compounds known as cyclopentafurans, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of MMF7 is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that MMF7 can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus. In addition, MMF7 has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using MMF7 in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, its low solubility in water can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MMF7. One area of interest is its potential use in combination with other compounds for the treatment of cancer and viral infections. Another area of research is the development of more effective methods for administering MMF7, such as the use of nanoparticles or other drug delivery systems. Furthermore, the identification of the specific enzymes or signaling pathways targeted by MMF7 could lead to the development of more targeted therapies for various diseases.
Synthesis Methods
The synthesis of MMF7 involves the reaction of 4-methoxyphenol with 4-bromoanisole in the presence of a palladium catalyst to form 4-(4-methoxyphenoxy)phenyl-4-bromoanisole. This intermediate is then reacted with cyclopentadiene in the presence of a rhodium catalyst to form the cyclopentafuran ring. The final step involves the reaction of the cyclopentafuran intermediate with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid anhydride to form MMF7.
Scientific Research Applications
MMF7 has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. It has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
Product Name |
N-[4-(4-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H21NO5/c1-26-14-6-8-16(9-7-14)27-15-4-2-13(3-5-15)23-21(24)19-12-10-17-18(11-12)28-22(25)20(17)19/h2-9,12,17-20H,10-11H2,1H3,(H,23,24) |
InChI Key |
WYPWQSBEZYAKAI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)